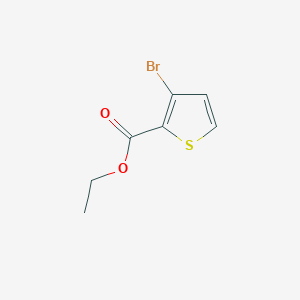

Ethyl 3-bromothiophene-2-carboxylate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

ethyl 3-bromothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2S/c1-2-10-7(9)6-5(8)3-4-11-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWQBBCHDTVSHOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60477158 | |

| Record name | ETHYL 3-BROMOTHIOPHENE-2-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60477158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62224-14-0 | |

| Record name | ETHYL 3-BROMOTHIOPHENE-2-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60477158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Elucidating the Structure of a Key Heterocyclic Building Block

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 3-bromothiophene-2-carboxylate

In the landscape of pharmaceutical and materials science research, substituted thiophenes are indispensable scaffolds. Their unique electronic properties and ability to participate in a wide range of chemical transformations make them foundational components in the synthesis of novel therapeutic agents and functional organic materials.[1] this compound is a prime example of such a versatile building block, featuring a thiophene ring functionalized with both an electron-withdrawing carboxylate group and a bromine atom.

The precise arrangement of these substituents is critical to the molecule's reactivity and subsequent utility. Therefore, unambiguous structural verification is a non-negotiable step in any synthetic workflow involving this compound. Among the arsenal of analytical techniques available to the modern chemist, high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful tool for detailed structural elucidation in solution.[1]

This guide provides an in-depth analysis of the proton (¹H) NMR spectrum of this compound. We will move from a theoretical prediction of the spectrum, grounded in fundamental principles, to a practical experimental protocol and a detailed interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to acquire and interpret NMR data to confirm the identity and purity of this important synthetic intermediate.

Part 1: Theoretical Prediction of the ¹H NMR Spectrum

Before stepping into the laboratory, a rigorous theoretical analysis of the molecule's structure allows us to predict the key features of its ¹H NMR spectrum. This predictive exercise is crucial for efficient spectral assignment and for identifying any unexpected or anomalous results. The structure of this compound presents three distinct sets of chemically non-equivalent protons.

Figure 1: Structure and Proton Labeling of this compound.

Figure 1: Structure and Proton Labeling of this compound.

-

Thiophene Ring Protons (H-4 and H-5):

-

Chemical Shift (δ): The thiophene ring is an aromatic system, and its protons are expected to resonate in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm.[2] The electron-withdrawing nature of the ethyl carboxylate group at position C2 and the bromine atom at C3 will deshield the adjacent ring protons, shifting them downfield. Specifically, H-5 is adjacent to the sulfur atom and H-4 is adjacent to the bromine-bearing carbon. We can predict that these protons will appear as two distinct signals in the aromatic region. Based on data for similar substituted thiophenes, such as 3-bromothiophene where the ring protons appear around 7.06-7.28 ppm[1], and considering the additional deshielding from the carboxylate group, we anticipate these signals to be in the range of 7.1 to 7.7 ppm. For instance, the protons on the closely related mthis compound are observed at approximately 7.15 ppm and 7.55 ppm.[3]

-

Multiplicity: The two ring protons, H-4 and H-5, are on adjacent carbons and will therefore exhibit spin-spin coupling.[4] This coupling between adjacent protons on a thiophene ring typically results in a coupling constant (³JHH) of approximately 5-6 Hz. As each proton has only one adjacent proton neighbor, both the H-4 and H-5 signals are expected to appear as doublets.

-

-

Ethyl Ester Methylene Protons (-O-CH₂-CH₃):

-

Chemical Shift (δ): These methylene protons are directly attached to an oxygen atom, which is highly electronegative. This proximity causes significant deshielding, shifting their resonance downfield. For a typical ethyl ester, the methylene quartet appears around 4.0-4.4 ppm.[5][6]

-

Multiplicity: The methylene protons have three neighboring protons on the adjacent methyl group. Following the n+1 rule, their signal will be split into (3+1) = 4 lines, presenting as a quartet .[5]

-

-

Ethyl Ester Methyl Protons (-O-CH₂-CH₃):

-

Chemical Shift (δ): The terminal methyl protons are further removed from the electronegative oxygen and the aromatic ring. They are situated in a relatively shielded, aliphatic environment. Their signal is expected to appear upfield, typically in the range of 1.2-1.4 ppm.[5][7]

-

Multiplicity: These methyl protons are adjacent to the two methylene protons. According to the n+1 rule, their signal will be split into (2+1) = 3 lines, appearing as a triplet .[5]

-

Part 2: Experimental Protocol for Data Acquisition

The acquisition of a high-quality, high-resolution ¹H NMR spectrum is contingent upon meticulous sample preparation and appropriate instrument parameterization. The following protocol outlines a self-validating system designed to yield reliable and reproducible results.

Step-by-Step Methodology

-

Sample Preparation:

-

Analyte Weighing: Accurately weigh approximately 5-15 mg of this compound into a clean, dry vial.[8][9] Using a higher concentration within this range ensures a good signal-to-noise ratio in a minimal number of scans.

-

Solvent Selection & Dissolution: Select a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal (a singlet at ~7.26 ppm).[10] Add approximately 0.6-0.7 mL of CDCl₃ to the vial containing the sample.[8][11]

-

Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved, creating a homogenous solution free of any particulate matter.[11][12] Suspended solids can severely degrade the magnetic field homogeneity, leading to poor spectral resolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. To avoid contamination, it is good practice to filter the solution through a small plug of cotton or glass wool placed in the pipette.[9]

-

Internal Standard (Optional): While modern spectrometers can lock onto the deuterium signal of the solvent, an internal reference standard like tetramethylsilane (TMS) can be added to set the chemical shift scale precisely to 0.00 ppm.[5][10] If used, a very small amount should be added to the deuterated solvent stock to ensure consistency.

-

-

NMR Spectrometer Setup and Data Acquisition:

-

Instrument Insertion & Locking: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet. The instrument's software is then used to "lock" onto the deuterium signal of the solvent (e.g., CDCl₃). This lock ensures the stability of the magnetic field during the experiment.[13]

-

Shimming: Perform an automated or manual shimming procedure. This process optimizes the homogeneity of the magnetic field across the sample volume, which is critical for obtaining sharp, well-resolved peaks.[13]

-

Acquisition Parameters (Example for a 400 MHz Spectrometer):

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is sufficient for a routine ¹H spectrum.

-

Spectral Width: Set a spectral width of approximately 12-15 ppm to ensure all signals, from TMS at 0 ppm to any downfield aromatic protons, are captured.

-

Number of Scans: Acquire 8 to 16 scans. This is typically sufficient for a sample of this concentration to achieve an excellent signal-to-noise ratio.

-

Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds between scans to allow for adequate relaxation of the protons, ensuring accurate signal integration.

-

-

Data Processing:

-

Fourier Transform: Apply a Fourier transformation to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the residual solvent peak (CHCl₃) to 7.26 ppm or the TMS peak to 0.00 ppm.[10]

-

Integration: Integrate the signals to determine the relative ratios of the protons corresponding to each peak.

-

-

Experimental Workflow Diagram

Caption: Workflow for ¹H NMR analysis of this compound.

Part 3: Spectral Data Analysis and Interpretation

The resulting ¹H NMR spectrum provides a detailed fingerprint of the molecule. The analysis confirms our theoretical predictions and validates the structure of this compound.

Summary of ¹H NMR Data

The following table summarizes the expected data for this compound in CDCl₃ at 400 MHz.

| Signal Assignment | Chemical Shift (δ, ppm) | Integration (Relative No. of Protons) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 (Thiophene) | ~7.55 | 1H | Doublet (d) | ~5.6 |

| H-4 (Thiophene) | ~7.15 | 1H | Doublet (d) | ~5.6 |

| -O-CH₂- (Ethyl) | ~4.35 | 2H | Quartet (q) | ~7.1 |

| -CH₃ (Ethyl) | ~1.38 | 3H | Triplet (t) | ~7.1 |

Detailed Interpretation

-

The Aromatic Region (δ 7.0-8.0 ppm):

-

Two signals are observed in this region, confirming the presence of the two thiophene ring protons.

-

The downfield signal at ~7.55 ppm is assigned to H-5 . Its proximity to both the electronegative sulfur atom and the deshielding carbonyl group of the ester results in the most significant downfield shift. It appears as a doublet with a coupling constant of ~5.6 Hz , due to coupling with H-4.

-

The signal at ~7.15 ppm is assigned to H-4 . It is also a doublet with the same coupling constant (~5.6 Hz ), confirming its adjacency to H-5. The shared coupling constant is a hallmark of coupled protons and provides incontrovertible evidence of their connectivity.

-

-

The Ethyl Group Region (δ 1.0-4.5 ppm):

-

The signal at ~4.35 ppm integrates to 2H and appears as a clean quartet . This pattern is characteristic of a methylene (-CH₂-) group adjacent to a methyl (-CH₃) group. Its downfield position is a direct consequence of being bonded to the ester oxygen. The coupling constant is measured at ~7.1 Hz .

-

The signal at ~1.38 ppm integrates to 3H and appears as a triplet . This is the classic signature of a methyl (-CH₃) group adjacent to a methylene (-CH₂-) group. The coupling constant of ~7.1 Hz perfectly matches that of the quartet at 4.35 ppm, confirming that these two groups are part of the same ethyl fragment.

-

The integration ratio of the signals (1:1:2:3) is fully consistent with the number of protons in each unique chemical environment within the molecule.

Conclusion

The ¹H NMR spectrum of this compound provides a clear and detailed confirmation of its molecular structure. Each key feature—the chemical shifts, the integration values, and the spin-spin splitting patterns—corresponds precisely to the predicted electronic and structural environment of the protons. The distinct doublets in the aromatic region confirm the 3-bromo-2-carboxylate substitution pattern on the thiophene ring, while the characteristic quartet-triplet system confirms the presence of the ethyl ester group. This comprehensive analysis serves as a robust, self-validating protocol for any researcher utilizing this important chemical building block, ensuring scientific integrity from the very first step of a synthetic sequence.

References

- 1. benchchem.com [benchchem.com]

- 2. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Mthis compound(26137-08-6) 1H NMR [m.chemicalbook.com]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. azom.com [azom.com]

- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. ocw.mit.edu [ocw.mit.edu]

- 10. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 11. organomation.com [organomation.com]

- 12. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 13. depts.washington.edu [depts.washington.edu]

An In-depth Technical Guide to Ethyl 3-bromothiophene-2-carboxylate: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of Ethyl 3-bromothiophene-2-carboxylate, a versatile heterocyclic building block. We will delve into its structural characteristics, reactivity, and significant applications in medicinal chemistry and materials science, offering field-proven insights for its effective utilization in research and development.

Core Molecular Identity

This compound is a substituted thiophene derivative, a class of sulfur-containing heterocyclic compounds pivotal in the development of pharmaceuticals and functional organic materials.[1] Its structure incorporates a bromine atom and an ethyl ester group on the thiophene ring, bestowing it with a unique reactivity profile for diverse chemical transformations.

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₇BrO₂S

Caption: Chemical structure of this compound.

Physicochemical Properties and Specifications

Understanding the physical properties of a chemical is crucial for its proper handling, storage, and use in experimental setups.

| Property | Value | Reference |

| Appearance | Colorless to Light Yellow Liquid | [7] |

| Molecular Weight | 235.10 g/mol | [5][6] |

| Density | 1.684 g/mL at 25 °C | |

| Boiling Point | 149 - 151 °C | |

| Flash Point | 110 °C | [7] |

| Storage Temperature | 2-8°C, recommended in a cool, dark place (<15°C) under inert gas. | [5][7] |

| Purity | Typically >95-98% (GC) | [5][7] |

Spectroscopic Profile

Characterization of this compound is routinely performed using standard spectroscopic techniques. While specific spectra for this exact isomer are found in supplier documentation, detailed NMR and Mass Spectrometry data for closely related thiophene carboxylates are available in the literature, providing a solid reference for structural confirmation. For instance, the NMR spectra for 2-ethylhexyl 2-bromothiophene-3-carboxylate are well-documented.[8] Researchers can obtain compound-specific analytical data from commercial suppliers.[2]

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the reactivity of its functional groups, making it a versatile intermediate. The bromine atom at the 3-position is particularly susceptible to substitution and cross-coupling reactions, which is a cornerstone of modern organic synthesis.

This compound is a key building block for creating more complex molecules.[9] For example, the bromine atom can be readily displaced or used in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form new carbon-carbon bonds.[10] This allows for the introduction of various aryl or alkyl groups at the 3-position of the thiophene ring.

Caption: Synthetic pathways utilizing this compound.

The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other derivatives. This dual functionality makes it a valuable precursor for creating libraries of compounds for drug discovery and materials science applications.[11][12]

Key Applications in Research and Development

The thiophene scaffold is a privileged structure in medicinal chemistry and materials science. This compound serves as a critical starting material or intermediate in several high-value applications.

5.1 Pharmaceutical Drug Discovery

Thiophene derivatives are integral to numerous approved drugs and investigational agents. The structural motif is found in drugs targeting a wide range of biological pathways.[1]

-

Precursor to Bioactive Molecules: This compound is used in the synthesis of novel compounds with potential therapeutic activities, including antibacterial and spasmolytic agents.[10][13] Research has shown that derivatives can be potent inhibitors of viral entry, such as for the Ebola virus.[11]

-

Scaffold for Kinase and GPCR Modulators: The thiophene ring can form important interactions within the active sites of kinases and G-protein coupled receptors (GPCRs), which are significant drug targets.[1]

-

Antiplatelet Agents: 3-Bromothiophene derivatives are crucial intermediates in the synthesis of major antiplatelet drugs like Ticlopidine and Clopidogrel.[1]

5.2 Organic Electronics and Materials Science

Thiophene-based polymers and small molecules are at the forefront of organic electronics research due to their excellent semiconductor properties.

-

Organic Photovoltaics (OPVs): Thiophene derivatives are used to synthesize polymer semiconductors for highly efficient solar cells.[14]

-

Organic Light-Emitting Diodes (OLEDs): This building block is employed in the creation of materials for OLED displays.[14]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. The following information is derived from available Safety Data Sheets (SDS).

| Hazard Category | GHS Information |

| Pictograms | GHS07 (Exclamation Mark)[15] |

| Signal Word | Warning[15][16] |

| Hazard Statements | H226: Flammable liquid and vapor. H300: Fatal if swallowed. H318: Causes serious eye damage. May cause skin and respiratory irritation.[17] |

| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking. P280: Wear protective gloves/protective clothing/eye protection/face protection.[16] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Storage | Store in a well-ventilated place. Keep cool and container tightly closed.[16] Store under an inert atmosphere.[7] |

| Disposal | Dispose of contents/container to an approved waste disposal plant.[16][18] |

Exemplary Experimental Protocol: Suzuki Cross-Coupling

To illustrate the practical utility of this compound, a generalized protocol for a Suzuki cross-coupling reaction is provided below. This reaction is fundamental for creating C-C bonds and is widely used in the synthesis of the aforementioned applications.

Caption: General workflow for a Suzuki cross-coupling reaction.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents), and a base like sodium carbonate (2-3 equivalents).

-

Solvent Addition: Add a degassed solvent system, for example, a mixture of toluene, ethanol, and water.

-

Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere (Nitrogen or Argon) and stir vigorously.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Workup: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Dry the combined organic layers over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired ethyl 3-arylthiophene-2-carboxylate.[10][11]

References

- 1. benchchem.com [benchchem.com]

- 2. 62224-14-0|this compound|BLD Pharm [bldpharm.com]

- 3. 62224-14-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | 62224-14-0 [chemicalbook.com]

- 5. Ethyl 2-bromo-3-thiophenecarboxylate 632325-50-9 [sigmaaldrich.com]

- 6. Ethyl 2-bromothiophene-3-carboxylate | C7H7BrO2S | CID 11390678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl 2-Bromothiophene-3-carboxylate | 632325-50-9 | TCI AMERICA [tcichemicals.com]

- 8. rsc.org [rsc.org]

- 9. Concise synthesis of 3-alkylthieno[3,2- b ]thiophenes; building blocks for organic electronic and optoelectronic materials - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08023F [pubs.rsc.org]

- 10. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation [mdpi.com]

- 13. Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ossila.com [ossila.com]

- 15. chemscene.com [chemscene.com]

- 16. fishersci.com [fishersci.com]

- 17. Ethyl 5-bromothiophene-2-carboxylate | C7H7BrO2S | CID 605723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. fishersci.com [fishersci.com]

The Architectural Blueprint of Function: An In-depth Technical Guide to the Crystal Structure of Thiophene Carboxylate Derivatives

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the crystal structure of thiophene carboxylate derivatives. Moving beyond a simple recitation of facts, this document delves into the causal relationships between molecular structure, intermolecular interactions, and the resultant solid-state properties that are critical for applications in pharmaceuticals and materials science. Herein, we explore the nuanced world of crystal engineering, offering field-proven insights into experimental design, data interpretation, and the validation of crystallographic data.

Section 1: The Thiophene Carboxylate Scaffold - A Privileged Motif

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in medicinal chemistry and materials science.[1] Its unique electronic properties and ability to act as a bioisostere for phenyl rings make it a versatile building block.[1] When functionalized with a carboxylate group, the resulting thiophene carboxylate derivatives gain the capacity for a rich variety of intermolecular interactions, profoundly influencing their crystal packing and, consequently, their macroscopic properties.

The position of the carboxylate group on the thiophene ring (e.g., 2-carboxylate vs. 3-carboxylate) significantly alters the molecule's electronic distribution and steric profile, leading to distinct crystal packing arrangements. Understanding these subtleties is paramount for the rational design of materials with desired functionalities.

Section 2: Deciphering the Crystal Lattice - The Art and Science of X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) remains the gold standard for elucidating the three-dimensional arrangement of atoms in a crystalline solid. The journey from a synthesized compound to a fully refined crystal structure is a meticulous process, demanding both experimental skill and a deep understanding of crystallographic principles.

The Genesis of Order: Cultivating High-Quality Single Crystals

The successful determination of a crystal structure is contingent upon the quality of the single crystal. For thiophene carboxylate derivatives, several methods are commonly employed, each with its own set of advantages and considerations. The choice of method is often dictated by the compound's solubility, stability, and melting point.[2]

Common Crystallization Techniques for Thiophene Carboxylate Derivatives:

| Method | Principle | Typical Solvents | Advantages | Considerations |

| Slow Evaporation | Gradual removal of solvent from a saturated solution increases the solute concentration, leading to crystallization.[3] | Dichloromethane, Chloroform, Acetone, Ethanol | Simple to implement, effective for moderately soluble compounds. | Can be sensitive to atmospheric conditions; may yield small crystals if evaporation is too rapid. |

| Slow Cooling | A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility of the compound and inducing crystallization.[3] | Toluene, Dioxane, Acetonitrile | Can produce large, high-quality crystals; allows for precise control over the cooling rate. | Requires a solvent with a suitable temperature-dependent solubility profile. |

| Vapor Diffusion | An antisolvent vapor slowly diffuses into a solution of the compound, reducing its solubility and promoting crystal growth.[4] | A solution of the compound in a good solvent (e.g., DMF) is placed in a sealed container with a vial of a miscible antisolvent (e.g., diethyl ether). | Effective for compounds that are highly soluble or difficult to crystallize by other methods. | Requires careful selection of solvent/antisolvent pairs. |

| Sublimation | The solid compound is heated under vacuum, and the resulting vapor crystallizes on a cooler surface.[5] | N/A | Yields very pure crystals, free from solvent inclusions. | Only applicable to compounds that sublime without decomposition. |

Experimental Protocol: Slow Evaporation Crystallization of a Thiophene Carboxylate Derivative

-

Purity is Paramount: Ensure the thiophene carboxylate derivative is of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

-

Solvent Selection: In a clean vial, dissolve a small amount of the compound in a suitable solvent (e.g., acetone) at room temperature to create a nearly saturated solution. A good starting point is a solvent in which the compound is moderately soluble.[3]

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.

-

Controlled Evaporation: Cover the vial with a cap containing a few small perforations to allow for slow solvent evaporation. The rate of evaporation can be controlled by the number and size of the holes.

-

Patience and Stability: Place the vial in a vibration-free environment and allow it to stand undisturbed. Crystal growth can take anywhere from a few days to several weeks. Avoid the temptation to disturb the growing crystals.[3]

-

Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Gently wash the crystals with a small amount of cold solvent and allow them to air dry.

From Diffraction to Data: The X-ray Diffraction Experiment

The core of the crystallographic experiment involves irradiating a single crystal with a monochromatic X-ray beam and measuring the resulting diffraction pattern. The following workflow outlines the key steps in this process.[6]

Experimental workflow for single-crystal X-ray diffraction.

-

Structure Solution: For small molecules like thiophene carboxylates, direct methods are typically successful in solving the "phase problem," which arises because the phases of the diffracted X-rays cannot be directly measured.[6]

-

Structure Refinement: The initial atomic model is refined using least-squares methods to improve the agreement between the observed diffraction data and the data calculated from the model. This iterative process adjusts atomic positions and thermal parameters.[6]

Ensuring Accuracy: Validation of the Crystal Structure

A determined crystal structure must be rigorously validated to ensure its chemical and crystallographic reasonability. The PLATON software is an indispensable tool for this purpose, performing a battery of checks on the crystallographic information file (CIF).[7][8]

Key Validation Checks Performed by PLATON:

-

Missed Symmetry: Checks if the crystal was refined in a lower symmetry space group than the true symmetry.

-

Void Analysis: Identifies solvent-accessible voids in the crystal lattice, which may indicate disordered and unmodeled solvent molecules.[9]

-

Analysis of (An)isotropic Displacement Parameters: Flags unusual thermal ellipsoids that could indicate disorder or incorrect atom type assignment.

-

Geometric Checks: Analyzes bond lengths, angles, and torsion angles for consistency with expected values.

-

Hydrogen Bond Analysis: Identifies and analyzes potential hydrogen bonds.

Section 3: The Supramolecular Architecture - Intermolecular Interactions in Thiophene Carboxylate Crystals

The solid-state structure of a thiophene carboxylate derivative is not merely a collection of individual molecules but a carefully orchestrated supramolecular assembly governed by a hierarchy of non-covalent interactions. A thorough understanding of these interactions is crucial for predicting and controlling the crystal packing.

The Power of the Hydrogen Bond

The carboxylate moiety is a potent hydrogen bond donor and acceptor, often leading to the formation of robust and predictable hydrogen-bonding networks. These interactions can significantly influence the physical properties of the material, such as melting point, solubility, and dissolution rate.[10][11]

Common Hydrogen Bonding Motifs:

-

Carboxylic Acid Dimers: The classic R²₂ (8) hydrogen-bonded dimer is a common and highly stable motif.

-

Chains and Sheets: Through a combination of O-H···O, N-H···O, and C-H···O interactions, molecules can assemble into one-dimensional chains or two-dimensional sheets.[12]

The Subtle Dance of π-Interactions

The aromatic nature of the thiophene ring facilitates π-π stacking interactions, which play a significant role in the crystal packing of many organic semiconductors.[13] The geometry of these interactions (e.g., face-to-face vs. slipped-stack) can have a profound impact on the electronic properties of the material.

In addition to π-π stacking, C-H···π interactions, where a C-H bond points towards the face of a thiophene ring, are also frequently observed.

The Role of the Sulfur Atom

The sulfur atom in the thiophene ring can participate in a variety of weak, yet structurally significant, interactions, including:

-

S···π Interactions: The sulfur atom can interact with the π-system of an adjacent aromatic ring.

-

C-H···S Interactions: A C-H bond can act as a hydrogen bond donor to the sulfur atom.

Visualizing Intermolecular Contacts: Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal lattice.[14][15] By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, one can readily identify regions of close intermolecular contact, which correspond to the most significant interactions.[14] Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.[16]

Workflow for Hirshfeld surface analysis.

Section 4: From Structure to Function - The Impact of Crystal Packing

The precise arrangement of molecules in the solid state has profound implications for the material's performance, whether in a pharmaceutical formulation or an electronic device.

Crystal Engineering in Drug Development

In the pharmaceutical industry, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have significant consequences for a drug's bioavailability and stability.[17] Different polymorphs of the same API can exhibit different solubilities, dissolution rates, and melting points.

-

Solubility and Dissolution Rate: The strength and nature of the intermolecular interactions in the crystal lattice directly impact the energy required to break the lattice apart and dissolve the compound. Strong hydrogen bonding networks, for example, can lead to lower solubility.[10]

-

Bioavailability: The rate and extent to which an API is absorbed into the systemic circulation is critically dependent on its dissolution rate.[17] A less stable, more soluble polymorph may exhibit higher bioavailability than a more stable, less soluble form.

-

Stability: The thermodynamically most stable crystalline form is generally preferred for formulation to prevent phase transitions during storage, which could alter the drug's performance.

The thiophene ring itself is considered a "structural alert" in drug metabolism, as it can be oxidized to reactive metabolites.[18] While this is a consideration in drug design, the solid-state form can also influence the metabolic profile by affecting the dissolution rate and subsequent concentration in the body.

Crystal Packing and Performance in Organic Electronics

For thiophene-based organic semiconductors, the crystal structure is a key determinant of charge transport efficiency.[19] The degree of π-orbital overlap between adjacent molecules, which is governed by the π-stacking distance and geometry, directly influences charge carrier mobility.[5][8]

-

Charge Mobility: Tightly packed structures with significant π-π stacking and short intermolecular distances generally exhibit higher charge mobility.[20] A herringbone packing motif is often observed in high-performance organic semiconductors.

-

Anisotropy: Charge transport in organic crystals is often highly anisotropic, with mobility being significantly higher along the π-stacking direction.

By employing the principles of crystal engineering, it is possible to rationally design thiophene carboxylate derivatives with optimized crystal packing for enhanced electronic performance.[21]

Section 5: Conclusion - The Future of Thiophene Carboxylate Crystallography

The study of the crystal structure of thiophene carboxylate derivatives is a vibrant and evolving field. The convergence of advanced experimental techniques, powerful computational tools, and a deeper understanding of intermolecular interactions is enabling the rational design of novel materials with tailored solid-state properties. For researchers in drug development and materials science, a thorough appreciation of the principles outlined in this guide is essential for harnessing the full potential of this versatile class of compounds. The ability to control and predict crystal packing will undoubtedly continue to be a key driver of innovation in both pharmaceuticals and organic electronics.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. platonsoft.nl [platonsoft.nl]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. The influence of hydrogen bonding between different crystallization tendency drugs and PVPVA on the stability of amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 12. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 14. mdpi.com [mdpi.com]

- 15. iucrdata.iucr.org [iucrdata.iucr.org]

- 16. THE PLATON HOMEPAGE [web.mit.edu]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Thiophene-Based Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Influence of alkyl side-chain length on the carrier mobility in organic semiconductors: herringbone vs. pi–pi stacking - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 21. Crystal Engineering Techniques Home [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of Ethyl 3-bromothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways leading to Ethyl 3-bromothiophene-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The primary focus is on a robust and well-documented two-step synthesis involving the preparation of an aminothiophene precursor followed by a Sandmeyer reaction. Alternative approaches are also discussed, providing a critical evaluation of their respective merits and challenges.

I. Strategic Overview: Selecting the Optimal Synthetic Route

The synthesis of this compound presents several strategic possibilities. After a thorough review of the available literature and consideration of factors such as yield, selectivity, and the availability of starting materials, a two-step sequence emerges as the most reliable and efficient method. This primary route, detailed below, involves the synthesis of Ethyl 3-aminothiophene-2-carboxylate followed by its conversion to the target molecule via a Sandmeyer reaction.

This approach is favored due to the high yields and regioselectivity offered by the Sandmeyer reaction in introducing the bromine atom at the desired 3-position of the thiophene ring. The synthesis of the key amino precursor, while requiring careful execution, is achievable through established methodologies.

Alternative strategies, such as the direct bromination of Ethyl thiophene-2-carboxylate or the carboxylation of 3-bromothiophene, are often plagued by issues of poor regioselectivity and the need for stringent reaction conditions, respectively. These routes are discussed in a later section to provide a comprehensive understanding of the synthetic landscape.

II. The Primary Synthetic Pathway: A Two-Step Approach

The recommended synthesis of this compound is a two-step process, which is both efficient and scalable. The overall transformation is depicted in the workflow diagram below.

Caption: Overall workflow for the synthesis of this compound.

Step 1: Synthesis of Ethyl 3-aminothiophene-2-carboxylate

The initial and crucial step is the formation of the key intermediate, Ethyl 3-aminothiophene-2-carboxylate. While the Gewald reaction is a well-known method for synthesizing 2-aminothiophenes, the specific synthesis of the title compound, which is unsubstituted at the 4 and 5 positions, requires a tailored approach. A documented method involves the reaction of ethyl thioglycolate with α,β-dichloropropionitrile in the presence of a base.[1]

Reaction Mechanism: The reaction proceeds through a condensation mechanism where the thiolate, generated from ethyl thioglycolate, displaces the chlorine atoms of α,β-dichloropropionitrile, followed by an intramolecular cyclization and tautomerization to yield the stable aminothiophene ring system. The base, typically sodium ethoxide, is essential for the deprotonation of the thioglycolate and to drive the condensation.

Experimental Protocol:

-

To a solution of sodium ethoxide in ethanol, add ethyl thioglycolate dropwise at a controlled temperature.

-

Subsequently, add α,β-dichloropropionitrile to the reaction mixture.

-

The reaction is then stirred, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is worked up by neutralization and extraction with a suitable organic solvent.

-

The crude product is then purified by distillation or recrystallization to yield Ethyl 3-aminothiophene-2-carboxylate.[1]

| Reagent/Solvent | Molar Ratio | Key Considerations |

| Ethyl thioglycolate | 1.0 | Ensure high purity to avoid side reactions. |

| α,β-Dichloropropionitrile | 1.0 | A lachrymator; handle with appropriate personal protective equipment in a fume hood. |

| Sodium ethoxide | 2.0 | Use freshly prepared or commercially available anhydrous sodium ethoxide. |

| Ethanol | - | Anhydrous ethanol is preferred to prevent hydrolysis of the ester. |

Step 2: The Sandmeyer Reaction - Introduction of the Bromo-substituent

With the aminothiophene precursor in hand, the next step is the conversion of the amino group to a bromo group via the Sandmeyer reaction. This classic transformation is a cornerstone of aromatic chemistry for the conversion of arylamines to aryl halides.[2][3] The reaction proceeds via the formation of a diazonium salt, which is then decomposed in the presence of a copper(I) bromide catalyst.[2]

Reaction Mechanism: The reaction is initiated by the diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid like sulfuric acid) to form a diazonium salt. This is followed by a copper(I)-catalyzed radical-nucleophilic aromatic substitution (SRNAr). The copper(I) species facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species to form the final product and regenerate the copper(I) catalyst.[2]

Caption: Simplified mechanism of the Sandmeyer reaction.

Experimental Protocol:

-

Dissolve Ethyl 3-aminothiophene-2-carboxylate in a strong acid, such as sulfuric acid, and cool the solution to 0-5 °C.

-

Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Add the cold diazonium salt solution to the copper(I) bromide solution.

-

Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

-

The reaction mixture is then extracted with an organic solvent.

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure.

-

The crude this compound is purified by column chromatography or distillation.[4]

| Reagent/Solvent | Molar Ratio | Key Considerations |

| Ethyl 3-aminothiophene-2-carboxylate | 1.0 | Ensure complete dissolution in the acid before diazotization. |

| Sodium nitrite | 1.1 | Add slowly to control the exothermic reaction and prevent decomposition of nitrous acid. |

| Sulfuric acid | Excess | Acts as both the solvent and the acid for diazotization. |

| Copper(I) bromide | Catalytic to Stoichiometric | The activity of the catalyst is crucial for a good yield. |

| Hydrobromic acid | Excess | Provides the bromide source and maintains an acidic environment. |

III. Alternative Synthetic Strategies: A Critical Assessment

While the two-step pathway described above is the recommended approach, it is valuable for the research scientist to be aware of alternative synthetic routes and their inherent limitations.

Direct Bromination of Ethyl thiophene-2-carboxylate

The direct electrophilic bromination of the thiophene ring is a conceptually simple approach. However, the regioselectivity of this reaction is a significant challenge. The ester group at the 2-position is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution. The directing effect of the ester and the inherent reactivity of the thiophene ring often lead to a mixture of brominated products, with substitution at the 5-position being a common outcome. Achieving selective bromination at the 3-position typically requires specialized brominating agents or catalysts and careful optimization of reaction conditions, which are not well-documented for this specific substrate.

Carboxylation of 3-Bromothiophene

Another plausible route involves starting with 3-bromothiophene and introducing the ethyl carboxylate group at the 2-position. This is typically achieved through the formation of an organometallic intermediate, such as a Grignard reagent or a lithiated species, followed by quenching with an electrophile like diethyl carbonate or ethyl chloroformate.[5]

While feasible, this route presents its own set of challenges:

-

Formation of the Organometallic Reagent: The generation of the 2-lithiated or 2-magnesiated 3-bromothiophene can be complicated by side reactions, such as halogen-metal exchange at the 3-position or deprotonation at the more acidic 2-position of 3-bromothiophene.[5]

-

Reaction Conditions: These reactions require strictly anhydrous and inert conditions, as organometallic reagents are highly sensitive to moisture and oxygen.

-

Multi-step Process: This route would involve the initial synthesis of 3-bromothiophene, followed by the organometallic reaction and subsequent esterification, potentially leading to a longer overall synthetic sequence.

IV. Conclusion

For the synthesis of this compound, the two-step synthetic pathway commencing with the formation of Ethyl 3-aminothiophene-2-carboxylate, followed by a Sandmeyer reaction, stands out as the most judicious choice for researchers and drug development professionals. This route offers a reliable, scalable, and regioselective method to obtain the target compound in good yields. The detailed protocols and mechanistic insights provided in this guide are intended to empower scientists to confidently execute this synthesis in their laboratories. A thorough understanding of the alternative routes and their associated challenges further solidifies the rationale for selecting the primary pathway and aids in troubleshooting and future synthetic planning.

V. References

-

Buchstaller, H.-P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 132(3), 279-293.

-

Dadashpour, S., et al. (2011). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. E-Journal of Chemistry, 8(1), 304-310.

-

BenchChem. (2025). Application Notes and Protocols for the Lithiation of 3-Bromothiophene.

-

Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.

-

Liu, F., et al. (2008). Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2448.

-

Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). Synlett, 34(16), 1957-1962.

-

Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 13, 1045-1046.

-

Wikipedia. Sandmeyer reaction.

-

The Organic Chemistry Portal. Sandmeyer Reaction - experimental procedure and set up.

-

The Organic Chemistry Portal. Sandmeyer Reaction.

-

Organic Syntheses. 3-bromothiophene.

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC.

-

The Organic Chemistry Portal. Gewald Reaction.

-

ResearchGate. Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why?

-

Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids. DE1055007B.

-

PubChem. Ethyl 2-bromothiophene-3-carboxylate.

-

Recent trends in the chemistry of Sandmeyer reaction: a review. (2020). Journal of the Iranian Chemical Society.

-

Wikipedia. Ethyl cyanoacetate.

-

ChemScene. Ethyl 2-bromothiophene-3-carboxylate.

-

Reddit. I keep getting debrominated starting material and low conversion after lithiation.

-

Ossila. Ethyl 2,5-dibromothiophene-3-carboxylate.

-

SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. (2023). Research Journal of Chemistry and Environment.

References

- 1. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the (2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic Acid Scaffold for Drug Discovery

A Note on Chemical Identification: The topic of this guide is the pharmacologically significant scaffold, (2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid. It is crucial to note that while the user's query referenced CAS Number 26137-08-6, this number is authoritatively assigned to Methyl 3-bromothiophene-2-carboxylate. The correct CAS Number for (2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid is 33176-41-9 [1][2][3]. This guide will focus exclusively on the latter compound and its derivatives, which align with the query's focus on drug development applications.

Introduction

The 4-thiazolidinone core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its structural versatility and broad spectrum of pharmacological activities. This five-membered ring system, amenable to substitution at multiple positions, serves as a foundational structure for a multitude of synthetic compounds with therapeutic potential[4][5]. Among its many variations, the (2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid (IOTAA) framework has emerged as a particularly fruitful starting point for the development of novel agents targeting a range of diseases, from infectious to neoplastic conditions[1][6]. This guide provides a comprehensive technical overview of the IOTAA core, its properties, synthesis, and its burgeoning applications in drug discovery, with a focus on its anticancer and antimicrobial potential.

Physicochemical Properties of the Core Scaffold

The IOTAA core is a heterocyclic compound featuring a thiazolidine ring with key functional groups: an imino group at position 2, a carbonyl (oxo) group at position 4, and an acetic acid moiety at position 5. These features are critical for its chemical reactivity and biological interactions[1].

| Property | Value | Source(s) |

| CAS Number | 33176-41-9 | [1][2][3] |

| Molecular Formula | C₅H₆N₂O₃S | [1][3] |

| Molecular Weight | 174.18 g/mol | [1][3] |

| IUPAC Name | 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid | [2] |

| Canonical SMILES | C(C1C(=O)N=C(S1)N)C(=O)O | [1] |

| InChI Key | IFUXBSJTQXUMSX-UHFFFAOYSA-N | [1] |

| Description | Powder or crystals | |

| Storage | Keep in a dark place, inert atmosphere, room temperature |

Synthesis and Chemical Reactivity

The synthesis of the 4-thiazolidinone ring is a well-established area of organic chemistry. The IOTAA scaffold and its derivatives are typically prepared through cyclization reactions. A prevalent and efficient method involves the reaction of a thiourea derivative with maleic anhydride, which forms the thiazolidin-4-one ring[6][7].

General Synthetic Workflow

The following diagram illustrates a common synthetic pathway to generate diverse IOTAA derivatives. The key principle is a condensation reaction to form the core ring, followed by functionalization, often at the 5-position, to create a library of analogues for screening.

Caption: General workflow for synthesis and screening of IOTAA derivatives.

Key Chemical Reactions

The reactivity of the IOTAA scaffold is primarily dictated by its functional groups[1]:

-

Condensation Reactions: The active methylene group at the 5-position can readily undergo Knoevenagel condensation with various aldehydes or ketones to introduce diverse substituents. This is the most common strategy for creating libraries of derivatives with varied pharmacological profiles[8].

-

Nucleophilic Substitution: The exocyclic imino group can act as a nucleophile, allowing for further modifications and the synthesis of more complex heterocyclic systems[1].

Applications in Drug Development

The IOTAA scaffold and its derivatives have demonstrated a remarkable range of biological activities, making them highly attractive for drug discovery programs.

Anticancer Activity

A significant body of research highlights the potential of IOTAA derivatives as anticancer agents[6][9][10]. These compounds have been shown to exhibit cytotoxicity against a variety of human cancer cell lines, including breast (MCF-7), lung (A549), and colon (Caco-2) cancers[5][8][11].

One of the most well-documented mechanisms for the anticancer effect of this class of compounds is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase[12][13][14]. EGFR is a key regulator of cellular signaling pathways that control cell growth, proliferation, and survival. Its overactivation is a hallmark of many cancers[13]. IOTAA derivatives can act as small-molecule tyrosine kinase inhibitors (TKIs), competitively binding to the ATP-binding site in the EGFR kinase domain, thereby blocking downstream signaling and inhibiting cancer cell proliferation.

Caption: EGFR signaling pathway and inhibition by IOTAA derivatives.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound. The principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product, which can be quantified spectrophotometrically[2][12][15].

Protocol:

-

Cell Seeding:

-

Culture human cancer cells (e.g., A549, MCF-7) in appropriate media (e.g., DMEM with 10% FBS).

-

Trypsinize and count the cells. Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cell attachment[12].

-

-

Compound Treatment:

-

Prepare stock solutions of IOTAA derivatives in DMSO. Perform serial dilutions in culture medium to achieve final desired concentrations (e.g., 0.1 to 100 µM). Ensure the final DMSO concentration is <0.5% to avoid solvent toxicity.

-

Replace the medium in the wells with 100 µL of medium containing the test compounds. Include wells for vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

-

-

MTT Addition and Incubation:

-

Solubilization and Measurement:

-

Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals[2][12].

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization[16].

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise[16].

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot a dose-response curve and determine the IC₅₀ (the concentration of compound that inhibits cell growth by 50%).

-

Antimicrobial Activity

Thiazolidinone derivatives are well-recognized for their potent antimicrobial properties, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi[1][17][18].

The antimicrobial mechanism of 4-thiazolidinones is multifaceted. One proposed mechanism involves the inhibition of essential bacterial enzymes. For instance, some derivatives have been shown to inhibit MurB, an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. Another potential target is FabH, an enzyme crucial for fatty acid synthesis in bacteria. For antifungal activity, inhibition of enzymes like protein mannosyl transferase 1 (PMT1) in Candida albicans has been reported, which disrupts cell wall integrity[17].

Pharmacokinetics and Toxicology

For any scaffold to be considered for drug development, a favorable pharmacokinetic (absorption, distribution, metabolism, and excretion - ADME) and safety profile is paramount.

-

In Silico Studies: Computational ADME predictions for various thiazolidinone derivatives suggest that many compounds in this class can be designed to have good gastrointestinal absorption and obey Lipinski's Rule of Five, indicating potential for oral bioavailability[14]. However, some derivatives have shown potential to inhibit cytochrome P450 enzymes (e.g., CYP2C9, CYP1A2), which could lead to drug-drug interactions.

-

Toxicology: The toxicological profile of 4-thiazolidinone derivatives is an active area of investigation. While many derivatives show selectivity for cancer cells over normal cells in vitro, some have demonstrated genotoxic potential in certain assay systems (e.g., Zea mays seed germination) but not in others (e.g., Ames test)[4]. These findings underscore the necessity for comprehensive toxicological screening for any lead compound from this class.

Conclusion and Future Directions

The (2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid scaffold is a validated and highly promising core structure in modern medicinal chemistry. Its synthetic tractability, coupled with a wide array of potent biological activities, particularly in the anticancer and antimicrobial arenas, solidifies its role as a "privileged scaffold." The mechanism of action for its anticancer effects, often involving the inhibition of key signaling proteins like EGFR, provides a rational basis for further drug design.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification at the 2-, 3-, and 5-positions to optimize potency and selectivity for specific biological targets.

-

Mechanism Elucidation: Moving beyond primary targets to understand the full signaling cascade impacted by these compounds.

-

In Vivo Evaluation: Progressing lead compounds from in vitro assays to preclinical animal models to assess efficacy, pharmacokinetics, and in vivo toxicity.

-

Safety Profiling: Conducting rigorous toxicological assessments to ensure the therapeutic window is acceptable for clinical development.

By leveraging the foundational knowledge outlined in this guide, researchers can continue to exploit the rich chemical space of the IOTAA scaffold to develop the next generation of targeted therapeutics.

References

- 1. Buy (2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid | 33176-41-9 [smolecule.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. EGFR Signaling Pathway [pfocr.wikipathways.org]

- 4. tandfonline.com [tandfonline.com]

- 5. texaschildrens.org [texaschildrens.org]

- 6. researchgate.net [researchgate.net]

- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. ClinPGx [clinpgx.org]

- 14. atcc.org [atcc.org]

- 15. researchgate.net [researchgate.net]

- 16. Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 17. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]

- 18. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Reactivity of 3-Bromothiophene Esters: A Technical Guide for Synthetic Chemists

Abstract

Thiophene-based molecular architectures are cornerstones in medicinal chemistry and materials science. Among the diverse array of thiophene building blocks, 3-bromothiophene esters represent a particularly valuable class of intermediates. The interplay between the bromine atom at the 3-position and the electron-withdrawing ester group imparts a unique reactivity profile that can be strategically exploited for the synthesis of complex molecular targets. This in-depth technical guide provides a comprehensive overview of the reactivity of the bromine atom in 3-bromothiophene esters, with a focus on palladium-catalyzed cross-coupling reactions, lithiation-substitution pathways, and direct C-H arylation. Through a blend of mechanistic insights and field-proven protocols, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the synthetic potential of these versatile reagents.

Introduction: The Strategic Importance of 3-Bromothiophene Esters

The thiophene ring is a privileged scaffold in a multitude of biologically active compounds and organic electronic materials. The ability to selectively functionalize this heterocycle is paramount for the systematic exploration of structure-activity relationships and the fine-tuning of material properties. 3-Bromothiophene esters, such as methyl 3-bromothiophene-2-carboxylate, serve as key synthons in these endeavors.[1] The bromine atom provides a reactive handle for a wide array of transformations, while the ester functionality modulates the electronic properties of the thiophene ring and offers a site for further chemical modification.[2]

This guide will delve into the nuances of the reactivity of the C-Br bond at the 3-position, providing a comparative context with the more commonly studied 2-bromothiophene derivatives where relevant. Understanding these differences is crucial for rational synthetic design and troubleshooting.[3]

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

Palladium-catalyzed cross-coupling reactions have revolutionized the art of C-C and C-heteroatom bond formation. For 3-bromothiophene esters, these reactions provide a powerful means to introduce a diverse range of substituents. The general mechanism for these transformations involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl and vinyl-aryl structures. The reaction of a 3-bromothiophene ester with a boronic acid or ester is a reliable strategy for introducing aryl or heteroaryl moieties.

Causality of Experimental Choices:

-

Catalyst: A palladium(0) source is essential. Pd(PPh₃)₄ is a common choice, though more advanced catalyst systems employing bulky, electron-rich phosphine ligands can offer improved yields and turnover numbers, particularly for challenging substrates.

-

Base: A base, typically aqueous sodium carbonate or potassium phosphate, is required to activate the boronic acid for transmetalation.[4] The choice of base can influence reaction rates and compatibility with other functional groups.

-

Solvent: A two-phase solvent system, such as toluene/water or dioxane/water, is often employed to facilitate the interaction of the organic-soluble reactants and the aqueous-soluble base.

Comparative Reactivity: While 2-bromothiophenes are generally more reactive in Suzuki couplings due to the more electron-deficient nature of the C2 position facilitating oxidative addition, high yields can be achieved for 3-bromothiophene esters with optimized conditions.[3]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromothiophene Esters

| Entry | Bromothiophene Ester | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pentyl 5-bromothiophene-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O | 90 | 12 | ~85-95[5][6] |

| 2 | Mthis compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 100 | 16 | ~80-90[3] |

Experimental Protocol: Suzuki-Miyaura Coupling of Pentyl 5-bromothiophene-2-carboxylate

-

To a flame-dried Schlenk flask, add pentyl 5-bromothiophene-2-carboxylate (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add degassed toluene (5 mL) and water (1 mL).

-

Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Diagram: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura catalytic cycle.

Stille Coupling: Utilizing Organostannanes

The Stille coupling offers a mild and versatile method for C-C bond formation, particularly when functional group tolerance is a concern.[7] The reaction pairs a 3-bromothiophene ester with an organostannane reagent.

Causality of Experimental Choices:

-

Organostannanes: These reagents are stable to air and moisture and are compatible with a wide range of functional groups.[8] However, their toxicity necessitates careful handling and purification to remove tin byproducts.

-

Catalyst System: Palladium catalysts such as Pd(PPh₃)₄ or Pd₂(dba)₃ are commonly employed. The addition of a copper(I) co-catalyst can sometimes accelerate sluggish reactions.[9]

-

Solvent: Anhydrous, non-polar solvents like toluene or dioxane are typically used.

Table 2: Representative Conditions for Stille Coupling of Bromothiophenes

| Entry | Bromothiophene | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 3,4-Dibromothiophene | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (3) | - | Toluene | 100 | 12 | 85[10] |

| 2 | 3,4-Dibromothiophene | Tributyl(vinyl)stannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Dioxane | 100 | 8 | 92[10] |

Experimental Protocol: Mono-Stille Coupling of 3,4-Dibromothiophene

-

In a flame-dried Schlenk flask under an inert atmosphere, add 3,4-dibromothiophene (1.0 mmol) and Pd(PPh₃)₄ (0.03 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous and degassed toluene (5 mL) via syringe.

-

Add the organostannane reagent (1.1 mmol) via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

-

Monitor the reaction by GC-MS.

-

After cooling, dilute the mixture with diethyl ether and wash with a saturated aqueous solution of KF to remove tin salts.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the product by column chromatography.[10]

Diagram: Simplified Catalytic Cycle of the Stille Coupling

Caption: Stille coupling catalytic cycle.

Heck Reaction: Vinylation of the Thiophene Core

The Heck reaction facilitates the coupling of the 3-bromothiophene ester with an alkene, providing a direct route to vinyl-substituted thiophenes.[11]

Causality of Experimental Choices:

-

Catalyst: Pd(OAc)₂ is a common and cost-effective palladium source.[12]

-

Ligand: The choice of phosphine ligand is critical. For electron-rich heteroaryl halides like 3-bromothiophene, bulky, electron-rich phosphines such as P(t-Bu)₃ can enhance the rate of oxidative addition.[13]

-

Base: An organic or inorganic base, such as triethylamine or potassium carbonate, is required to neutralize the HBr generated in the catalytic cycle.[13]

Table 3: Representative Conditions for the Heck Reaction with 3-Bromothiophene

| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | K₂CO₃ | DMF | 120 | 12-24 | Moderate to Good[13] |

| 2 | Methyl Acrylate | Pd(OAc)₂ (2) | Et₃N | DMF | 100 | 12 | Moderate to Good[14] |

Experimental Protocol: Heck Reaction of 3-Bromothiophene with Styrene

-

To a dry Schlenk flask under an argon atmosphere, add 3-bromothiophene (1.0 mmol), palladium(II) acetate (0.02 mmol), and potassium carbonate (1.5 mmol).

-

Add anhydrous DMF (5 mL) followed by styrene (1.2 mmol).

-

Seal the flask and heat the reaction mixture to 120 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling, dilute with water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography.[13]

Diagram: Simplified Catalytic Cycle of the Heck Reaction

Caption: Heck reaction catalytic cycle.

Sonogashira Coupling: Synthesis of Alkynylthiophenes

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the 3-bromothiophene ester and a terminal alkyne.[15] This reaction is invaluable for the synthesis of conjugated systems.

Causality of Experimental Choices:

-

Dual Catalysis: The reaction typically employs a palladium catalyst and a copper(I) co-catalyst. The palladium complex facilitates the main cross-coupling cycle, while the copper salt promotes the formation of a copper acetylide intermediate, which enhances the rate of transmetalation.[15]

-

Base: An amine base, such as triethylamine or diisopropylamine, is used both as a base and often as the solvent.[15]

-

Copper-Free Variants: Concerns over copper contamination in pharmaceutical applications have led to the development of copper-free Sonogashira protocols, which often rely on highly active palladium/phosphine catalyst systems.

Table 4: Representative Conditions for Sonogashira Coupling of Aryl Bromides

| Entry | Aryl Bromide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) |

| 1 | 4-Bromoanisole | Phenylacetylene | Pd(PhCN)₂Cl₂ (2) | CuI (4) | HN(i-Pr)₂ | Dioxane | RT |

| 2 | 3-Bromothiophene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 |

Experimental Protocol: Copper-Catalyzed Sonogashira Coupling

-

To a Schlenk flask, add the 3-bromothiophene ester (1.0 mmol), the terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

-

Evacuate and backfill the flask with argon.

-

Add anhydrous triethylamine (5 mL).

-

Stir the reaction mixture at 60 °C and monitor by TLC.

-

Upon completion, cool the mixture, filter to remove the amine hydrochloride salt, and concentrate the filtrate.

-

Purify the residue by column chromatography.

Diagram: Simplified Catalytic Cycles of the Sonogashira Coupling

Caption: Sonogashira coupling catalytic cycles.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[16] This reaction is particularly important in medicinal chemistry, where the arylamine motif is prevalent.

Causality of Experimental Choices:

-

Ligand: The choice of phosphine ligand is paramount for a successful Buchwald-Hartwig amination. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) or ferrocene-based ligands are often required to promote both the oxidative addition and the C-N bond-forming reductive elimination steps.[13]

-

Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is typically used.

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard.

Table 5: Representative Conditions for Buchwald-Hartwig Amination of 3-Bromothiophene

| Entry | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 49-71[17] |

| 2 | Morpholine | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Dioxane | 110 | Moderate to Good |

Experimental Protocol: Buchwald-Hartwig Amination

-

In a glovebox, charge an oven-dried Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol% Pd), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 mmol).

-

Add the 3-bromothiophene ester (1.0 mmol) and the amine (1.2 mmol).

-

Add anhydrous toluene or dioxane (5 mL).

-

Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 80-110 °C.

-

Stir the reaction and monitor its progress by TLC or LC-MS.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with water and brine, then dry the organic layer and concentrate.

-

Purify the crude product by column chromatography.[3]

Diagram: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination

Caption: Buchwald-Hartwig amination catalytic cycle.

Negishi Coupling: Employing Organozinc Reagents

The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance.[4]

Causality of Experimental Choices:

-

Organozinc Reagents: These can be prepared from the corresponding organolithium or Grignard reagents by transmetalation with a zinc salt (e.g., ZnCl₂), or directly from an organic halide using activated zinc metal (Rieke® Zinc).

-

Catalyst: Palladium catalysts, often with phosphine ligands, are typically used.[18]

-